

Application Notes and Protocols for Cell-Based Assays with BMS-906024

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Compound of Interest		
Compound Name:	BMS-748730	
Cat. No.:	B1667239	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

BMS-906024 is a potent, orally active, and selective small molecule inhibitor of γ-secretase, a key enzyme in the Notch signaling pathway. By inhibiting γ-secretase, BMS-906024 effectively blocks the cleavage and activation of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4), making it a pan-Notch inhibitor.[1][2][3] Deregulation of the Notch signaling pathway is implicated in the pathogenesis of various malignancies, including leukemia and solid tumors, by promoting uncontrolled cell proliferation, survival, and inhibiting differentiation.[2] Consequently, BMS-906024 has demonstrated broad-spectrum anti-neoplastic activity in preclinical models.[1][4]

These application notes provide an overview of the mechanism of action of BMS-906024 and detailed protocols for relevant cell-based assays to evaluate its biological activity and efficacy in cancer cell lines.

Mechanism of Action: Inhibition of the Notch Signaling Pathway

The canonical Notch signaling pathway is activated upon ligand binding (e.g., Jagged or Delta) to the Notch receptor, leading to two successive proteolytic cleavages. The second cleavage is



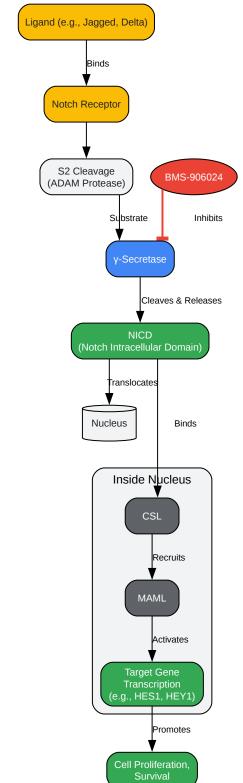




mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/RBP-Jκ) and co-activators, such as Mastermind-like (MAML), to activate the transcription of downstream target genes (e.g., HES1, HEY1), which regulate cell fate decisions.[2][5]

BMS-906024 targets and inhibits the activity of the γ -secretase complex, thereby preventing the release of NICD and subsequent activation of Notch target gene expression.[2][6] This leads to a reduction in cell proliferation and an increase in apoptosis in Notch-dependent cancer cells.





BMS-906024 Mechanism of Action in the Notch Signaling Pathway

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Caption: Mechanism of BMS-906024 in the Notch signaling pathway.



Quantitative Data: In Vitro Inhibitory Activity of BMS-906024

The inhibitory potency of BMS-906024 has been quantified through various cell-based assays. The half-maximal inhibitory concentration (IC50) values against the four human Notch receptors and in different cancer cell lines are summarized below.

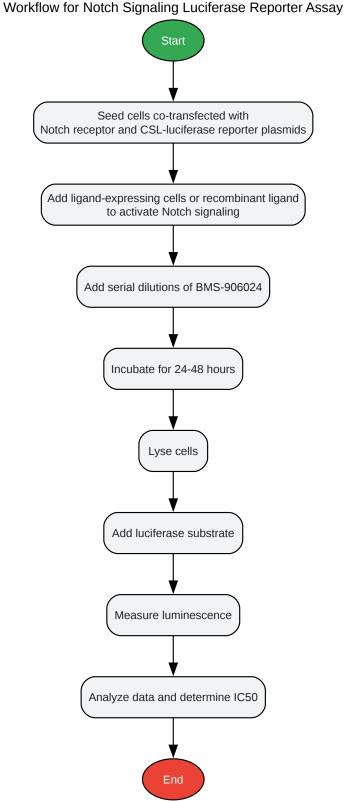
Target	Assay Type	IC50 (nM)	Reference Cell Line / System
Notch1	Transcriptional Reporter Assay	1.6	Cellular Assay
Notch2	Transcriptional Reporter Assay	0.7	Cellular Assay
Notch3	Transcriptional Reporter Assay	3.4	Cellular Assay
Notch4	Transcriptional Reporter Assay	2.9	Cellular Assay
Cell Proliferation	Cell Counting	~4	TALL-1 (T-cell acute lymphoblastic leukemia)
Cell Proliferation	Cell Counting	~4	MDA-MB-468 (Triple- negative breast cancer)

Data compiled from multiple sources.[1][2][4]

Experimental Protocols Notch Signaling Reporter Assay (Luciferase-Based)

This assay quantitatively measures the activity of the Notch signaling pathway by utilizing a reporter gene (luciferase) under the control of a CSL-responsive promoter. Inhibition of the Notch pathway by BMS-906024 results in a decrease in luciferase expression.





Caption: Workflow for a Notch signaling luciferase reporter assay.

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Materials:

- HEK293 cells (or other suitable host cell line)
- Expression vectors for the desired Notch receptor (e.g., Notch1)
- CSL-luciferase reporter vector (containing tandem repeats of CSL binding sites upstream of a minimal promoter driving firefly luciferase)
- Renilla luciferase vector (for normalization)
- Transfection reagent (e.g., Lipofectamine)
- Ligand-expressing cells (e.g., U2OS-Jagged2) or recombinant ligand
- BMS-906024
- 96-well white, clear-bottom tissue culture plates
- Dual-luciferase reporter assay system
- Luminometer

Protocol:

- Cell Seeding and Transfection:
 - The day before transfection, seed HEK293 cells into a 96-well plate at a density of 1.5 2.0 x 10⁴ cells per well in 100 μL of complete growth medium.
 - Co-transfect the cells with the Notch receptor expression vector, the CSL-luciferase reporter vector, and the Renilla luciferase normalization vector using a suitable transfection reagent according to the manufacturer's instructions.
- Notch Pathway Activation and Compound Treatment:
 - 24 hours post-transfection, remove the transfection medium.



- To activate the Notch pathway, co-culture the transfected cells with ligand-expressing cells (e.g., U2OS-Jagged2) at a 1:1 ratio, or add recombinant ligand to the medium.
- Prepare serial dilutions of BMS-906024 in assay medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

Incubation:

- Incubate the plate at 37°C in a CO2 incubator for 24 to 48 hours.
- Luminescence Measurement:
 - After incubation, remove the medium and lyse the cells according to the dual-luciferase reporter assay system protocol.
 - Measure firefly and Renilla luciferase activities sequentially using a luminometer.

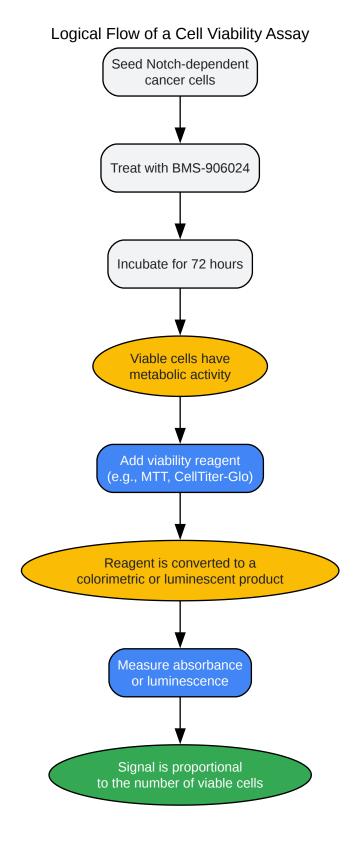
• Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
- Plot the normalized luciferase activity against the logarithm of the BMS-906024 concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of BMS-906024 on the viability and proliferation of cancer cell lines that are dependent on Notch signaling. A reduction in cell viability indicates the cytotoxic or cytostatic effect of the compound.





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Caption: Logical flow of a cell viability assay to assess BMS-906024 efficacy.



Materials:

- Notch-dependent cancer cell line (e.g., TALL-1, MDA-MB-468)
- · Complete growth medium
- BMS-906024
- 96-well clear or opaque-walled tissue culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO), OR CellTiter-Glo® Luminescent Cell Viability Assay kit
- Microplate reader (for absorbance or luminescence)

Protocol (MTT Assay Example):

- · Cell Seeding:
 - \circ Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μ L of complete growth medium.
 - Incubate for 24 hours to allow cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of BMS-906024 in complete growth medium.
 - Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of BMS-906024. Include a vehicle control.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a CO2 incubator.[1][4]
- MTT Addition and Incubation:
 - \circ Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.



- Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 10 minutes.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Express the cell viability as a percentage of the vehicle-treated control.
 - Plot the percentage of cell viability against the logarithm of the BMS-906024 concentration and determine the IC50 value.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.

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